6-Phenylspiro[3.3]heptan-1-one
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Overview
Description
6-Phenylspiro[3.3]heptan-1-one is a colorless, crystalline organic compound with a molecular weight of 210.28 g/mol. . This compound is notable for its spirocyclic framework, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylspiro[3.3]heptan-1-one typically involves the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes . The process includes initial nucleophilic addition to the cyclopropanone formed in situ, followed by a ‘strain-relocating’ semipinacol rearrangement in the presence of acid . This method is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the bulk manufacturing and custom synthesis of spirocyclic ketones are typically carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Phenylspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Phenylspiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and chemical products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Phenylspiro[3.3]heptan-1-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can lead to various biological effects, depending on the specific molecular pathways involved. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
6-Phenylspiro[3.3]heptan-2-one: Similar in structure but with a different position of the ketone group.
5-Oxaspiro[2.4]heptane-6-one: Contains an oxygen atom in the spirocyclic ring.
Spiro[cyclopropane-1,2’-steroids]: Spirocyclic compounds with biological activity.
Uniqueness
6-Phenylspiro[3.3]heptan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its regio- and stereospecific synthesis methods further enhance its uniqueness, making it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C13H14O |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-phenylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C13H14O/c14-12-6-7-13(12)8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
ZZSOSYBZYCDOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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